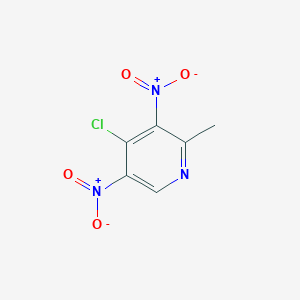

4-Chloro-2-methyl-3,5-dinitropyridine

Overview

Description

“4-Chloro-2-methyl-3,5-dinitropyridine” is a chemical compound with the molecular formula C6H4ClN3O4 . It is a derivative of nitropyridine, which is an industrially important compound .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-3,5-dinitropyridine” consists of 6 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 217.567 Da, and the monoisotopic mass is 216.989029 Da .Scientific Research Applications

Chemical Reaction Mechanisms and Kinetics

The chemical behavior of compounds related to 4-Chloro-2-methyl-3,5-dinitropyridine has been the subject of various kinetic and mechanism studies. For instance, the pyridinolysis of S-2,4-dinitrophenyl 4-substituted thiobenzoates, which are structurally related to 4-Chloro-2-methyl-3,5-dinitropyridine, has been investigated, revealing intricate kinetics and stepwise mechanisms, hinting at the complex reactivity patterns these types of compounds can exhibit (Castro et al., 2005).

Synthesis and Structural Analysis

The compound's derivatives serve as crucial intermediates in the synthesis of various chemical entities. For instance, studies on the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, closely related to 4-Chloro-2-methyl-3,5-dinitropyridine, underscore its relevance in preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, studies on compounds like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile provide insights into the structural features and spectroscopic analysis, offering a deeper understanding of the chemical characteristics of this family of compounds (Tranfić et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-3,5-dinitropyridine, indicates that it is fatal if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-chloro-2-methyl-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O4/c1-3-6(10(13)14)5(7)4(2-8-3)9(11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIQLPFZSBJUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704825 | |

| Record name | 4-Chloro-2-methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methyl-3,5-dinitropyridine | |

CAS RN |

859299-18-6 | |

| Record name | 4-Chloro-2-methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

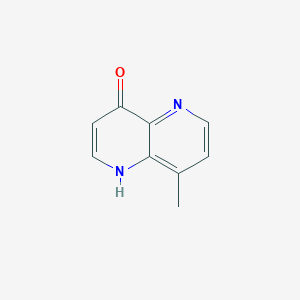

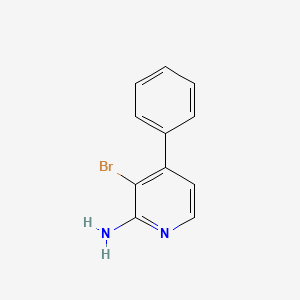

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)](/img/structure/B1505330.png)

![4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1505334.png)